molecular formula C20H21N3O5 B12494428 N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide

N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide

Cat. No.: B12494428
M. Wt: 383.4 g/mol
InChI Key: ZYTHQDLHBFMYIP-UHFFFAOYSA-N
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Description

N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidin-3-yl core substituted with ethoxyphenyl and methoxybenzohydrazide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the pyrrolidin-3-yl core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution with ethoxyphenyl group: The ethoxyphenyl group is introduced through a substitution reaction, typically using ethyl iodide and an appropriate base.

    Attachment of the methoxybenzohydrazide group: This step involves the reaction of the intermediate compound with 4-methoxybenzohydrazide under specific conditions to yield the final product.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and methoxybenzohydrazide groups, using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide can be compared with similar compounds such as:

    Phenacetin: A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group.

    N~2~-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinamide: Another compound with a similar pyrrolidin-3-yl core and ethoxyphenyl group.

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide

InChI

InChI=1S/C20H21N3O5/c1-3-28-16-10-6-14(7-11-16)23-18(24)12-17(20(23)26)21-22-19(25)13-4-8-15(27-2)9-5-13/h4-11,17,21H,3,12H2,1-2H3,(H,22,25)

InChI Key

ZYTHQDLHBFMYIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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